

Thiophene-2-Carboxylate: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiophene-2-carboxylate*

Cat. No.: *B1233283*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carboxylate and its parent acid, thiophene-2-carboxylic acid, are heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceutical and biologically active molecules.^{[1][2]} The unique electronic and structural profile of the thiophene ring allows for its strategic incorporation into drug candidates to enhance efficacy, modulate pharmacokinetic properties, and minimize off-target effects.^[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, and applications of **thiophene-2-carboxylate**, with a focus on its significance in drug discovery and development.

Core Chemical and Physical Properties

Thiophene-2-carboxylic acid, also known as 2-thenoic acid, is a white to light yellow crystalline solid.^{[1][2][4]} Its properties are summarized in the tables below, providing a foundation for its application in organic synthesis and medicinal chemistry. The molecule consists of a five-membered thiophene ring with a carboxylic acid group at the 2-position.^{[1][5]} It is the conjugate acid of a **thiophene-2-carboxylate**.^{[1][6]}

Table 1: Physical and Chemical Properties of Thiophene-2-Carboxylic Acid

Property	Value	References
Molecular Formula	$C_5H_4O_2S$	[4] [7]
Molecular Weight	128.15 g/mol	[4] [7] [8]
Appearance	White to off-white or light yellow solid/crystal powder	[1] [2] [4] [9]
Melting Point	125-127 °C	[1] [4] [7]
Boiling Point	260 °C	[1] [4] [9]
Density	1.42 g/cm ³	[1] [4]
Water Solubility	80 g/L (at 20 °C)	[1] [4]
Solubility	Soluble in hot water, ethanol, and ether; slightly soluble in chloroform and acetone.	[1] [4] [10]
pKa	3.49 - 3.51 (at 25 °C)	[1] [4] [9]
Vapor Pressure	0.00639 - 0.0078 mmHg (at 25 °C)	[4] [8] [9]
Flash Point	259-261 °C	[1] [4]
LogP (o/w)	1.570	[1] [11]

Table 2: Spectroscopic Data for Thiophene-2-Carboxylic Acid and Derivatives

Spectroscopic Technique	Key Features and References
¹ H NMR	Spectral data available for methyl thiophene-2-carboxylate.[12]
¹³ C NMR	Spectral data available.[8]
IR Spectroscopy	Infrared reference spectra are available for thiophene-2-carboxaldehyde and ethyl thiophene-2-carboxylate.[13][14]
UV-Vis Spectroscopy	UV-Vis spectra in methanol are available for thiophene-2-carboxylic acid.[15]
Mass Spectrometry	Mass spectral data (electron ionization) is available for ethyl thiophene-2-carboxylate.[13][16]

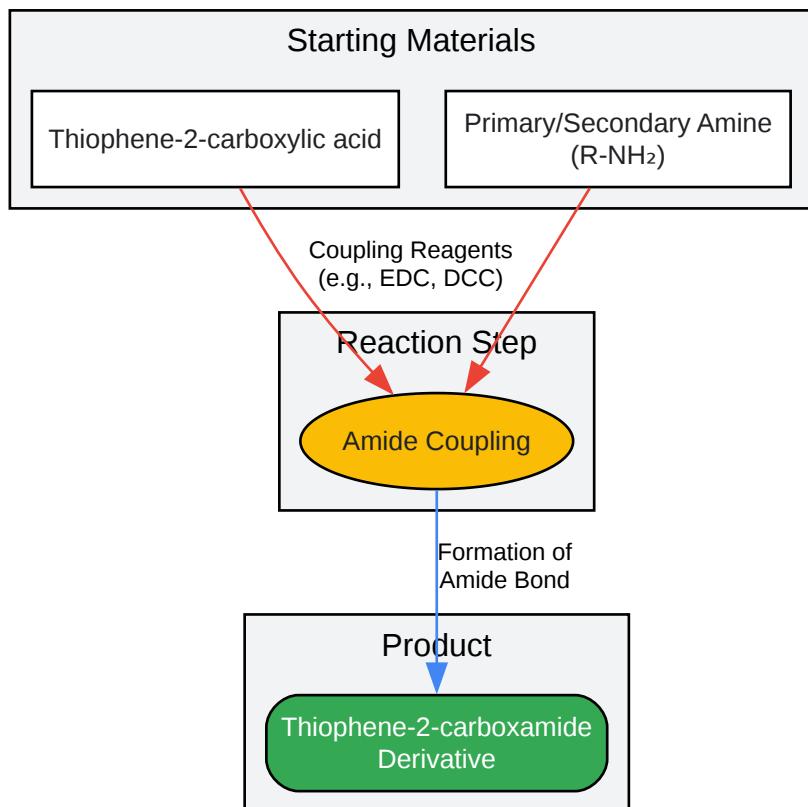
Synthesis and Reactivity

The synthesis of thiophene-2-carboxylic acid and its derivatives is a cornerstone of thiophene chemistry, enabling the creation of diverse molecular architectures.

Common Synthetic Routes

Several methods are employed for the synthesis of the thiophene-2-carboxylic acid core:

- **Oxidation of 2-Substituted Thiophenes:** A practical and common method involves the oxidation of 2-acetylthiophene.[5][7] The oxidation of 2-acetylthiophene with hypochlorite is often used because direct oxidation of alkylthiophenes can lead to the breakdown of the thiophene ring.[1][5] Another precursor is thiophene-2-carboxaldehyde, which can also be oxidized to the corresponding carboxylic acid.[7]
- **Direct Carboxylation:** Thiophene can be directly carboxylated using carbon dioxide in a base-mediated medium of carbonates and carboxylates, which facilitates the cleavage of the C-H bond.[17] This reaction can yield **thiophene-2-carboxylate** at lower temperatures (around 200 °C) and thiophene-2,5-dicarboxylate at higher temperatures (above 220 °C).[17]


- Flow Chemistry Synthesis: A continuous flow-based protocol has been developed for synthesizing **thiophene-2-carboxylates** starting from ketal-functionalized β -nitroacrylates and thioacetic acid.[18] This method involves a conjugate addition, elimination of nitrous acid, and a final acid-promoted cyclization.[18]
- Catalytic Synthesis: Thiophene can react with a $\text{CCl}_4\text{-CH}_3\text{OH}$ system in the presence of catalysts like $\text{VO}(\text{acac})_2$, $\text{Fe}(\text{acac})_3$, or $\text{Mo}(\text{CO})_6$ to produce methyl 2-thiophenecarboxylate. [19]

Key Reactions

Thiophene-2-carboxylic acid is a versatile intermediate for further functionalization:

- Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as ethyl or methyl **thiophene-2-carboxylate**, which are also valuable intermediates.[16]
- Amide Formation: The acid can be coupled with various amines to form thiophene-2-carboxamides, a scaffold present in numerous biologically active compounds.[20][21]
- Halogenation: The thiophene ring can be halogenated to produce building blocks like 4,5-Dichlorothiophene-2-carboxylic Acid, providing multiple reactive sites for further chemical transformations.[3][22]
- Lithiation: Treatment with strong bases like LDA can lead to double deprotonation, creating a 5-lithio derivative that serves as a precursor to many 5-substituted derivatives.[7]
- Coupling Reactions: As a substrate, it is widely used in various coupling reactions and olefinations.[7] Copper(I) **thiophene-2-carboxylate**, for instance, is an effective catalyst for Ullmann coupling reactions.[7][23]

General Synthesis Workflow for Thiophene-2-Carboxamide Derivatives

[Click to download full resolution via product page](#)

A generalized workflow for synthesizing thiophene-2-carboxamide derivatives.

Experimental Protocols

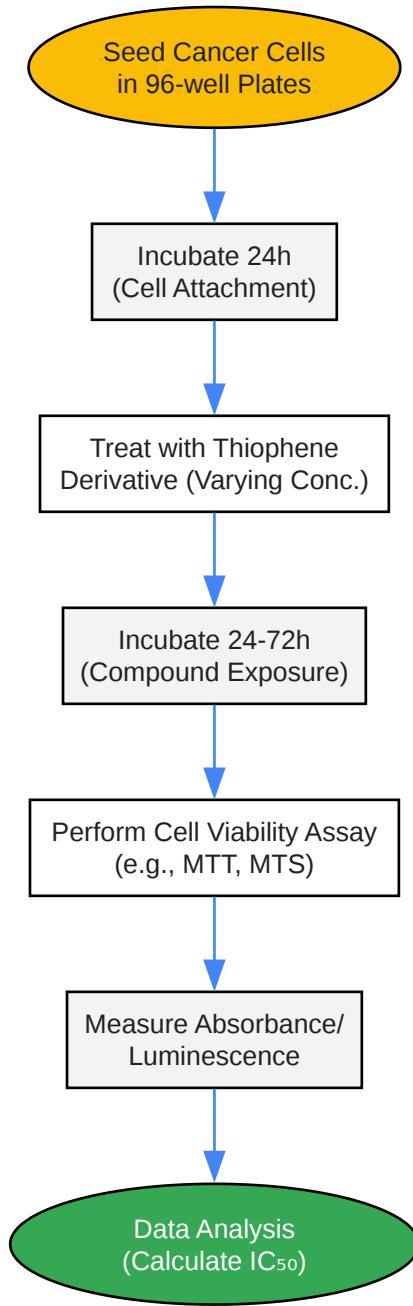
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of **thiophene-2-carboxylate** derivatives.

Protocol 1: Synthesis of Thiophene-2-Carboxylic Acid via Haloform Reaction

This protocol is adapted from the industrial "acetyl process" which involves the acetylation of thiophene followed by a haloform reaction.[\[24\]](#)

- Acetylation of Thiophene: Thiophene is acylated using acetic anhydride with a strong protic acid catalyst, such as ortho-phosphoric acid, to yield 2-acetylthiophene.[\[24\]](#) The reaction

mixture is heated, and upon completion, it undergoes an aqueous workup to isolate the product.[24]


- **Haloform Reaction:** The resulting 2-acetylthiophene is subjected to a haloform reaction using a hypochlorite solution (e.g., sodium hypochlorite).[1][5] This reaction oxidizes the acetyl group to a carboxylate.
- **Acidification and Purification:** The reaction mixture is acidified to protonate the carboxylate, precipitating the thiophene-2-carboxylic acid. The crude product can be purified by crystallization from hot water and then dried under a vacuum.[1][5]

Protocol 2: Cell Viability Assessment by MTT Assay

This protocol is used to determine the cytotoxic effects of thiophene-based compounds on cancer cell lines.[25]

- **Cell Seeding:** Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[25]
- **Compound Treatment:** The medium is replaced with fresh medium containing various concentrations of the thiophene derivative. A vehicle control (e.g., 0.1% DMSO) is included. The plates are incubated for another 24-72 hours.[25]
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability relative to the control.

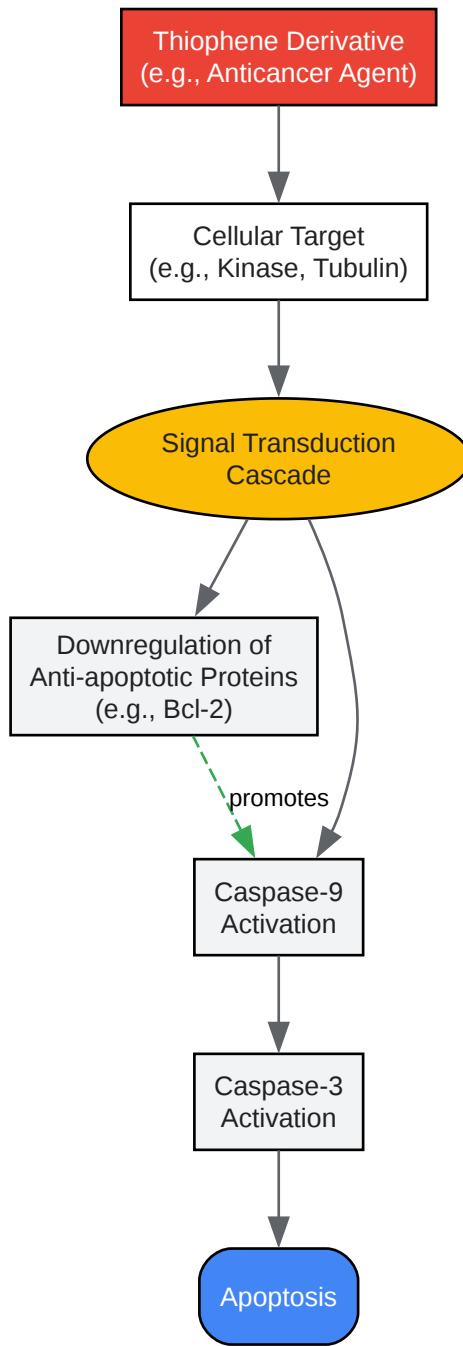
Experimental Workflow for In Vitro Cytotoxicity Screening

[Click to download full resolution via product page](#)

A typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

Applications in Research and Drug Development

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its electron-rich nature and bioisosteric properties, which enhance its interactions with biological


targets.^[26] **Thiophene-2-carboxylate** derivatives are integral to a multitude of therapeutic agents.

- Anti-inflammatory Drugs: It is a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) such as Suprofen and Tiaprofenic acid.^{[7][26]}
- Anticancer Agents: Thiophene carboxamides have been investigated as potent anticancer agents.^{[20][27]} For example, OSI-930, a potential anti-cancer drug, contains a thiophene-2-carboxylic acid amide moiety.^{[26][28]}
- Antimicrobial and Antifungal Agents: Derivatives have shown significant antibacterial and antifungal activities.^{[20][29]}
- Antithrombotic Agents: The marketed antithrombotic drug Rivaroxaban incorporates a thiophene-2-carboxamide structure.^[20]
- Material Science: Thiophene derivatives are used in the development of organic electronics, including organic semiconductors for OLEDs and photovoltaic cells, and as intermediates in the manufacturing of dyes.^{[2][23]}

Role in Signaling Pathways

The diverse biological activities of thiophene derivatives stem from their ability to interact with various cellular targets and signaling pathways.^[30] For instance, certain thiophene-based anticancer compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.

Hypothetical Apoptosis Pathway Induced by a Thiophene Derivative

[Click to download full resolution via product page](#)

A simplified, hypothetical signaling pathway for apoptosis induction.

In conclusion, **thiophene-2-carboxylate** is a molecule of immense value to the scientific community. Its versatile chemistry, well-characterized properties, and proven track record as a core component of successful drugs make it an indispensable tool for researchers and drug

development professionals. The continued exploration of its derivatives promises to yield novel therapeutic agents and advanced materials.[31]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbino.com]
- 4. chembk.com [chembk.com]
- 5. 2-Thiophenecarboxylic acid | 527-72-0 [chemicalbook.com]
- 6. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. 2-thiophene carboxylic acid, 527-72-0 [thegoodsentscompany.com]
- 12. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 13. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 14. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. chemimpex.com [chemimpex.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. farmaciajournal.com [farmaciajournal.com]
- 30. encyclopedia.pub [encyclopedia.pub]
- 31. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Thiophene-2-Carboxylate: A Core Scaffold in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233283#thiophene-2-carboxylate-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1233283#thiophene-2-carboxylate-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com